

Comprehensive Physicochemical Profiling of N-(2-Chlorophenyl)-2-fluorobenzamide

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Compound of Interest

Compound Name: *n*-(2-Chlorophenyl)-2-fluorobenzamide

CAS No.: 1629-11-4

Cat. No.: B181650

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A Technical Whitepaper for Drug Development Professionals & Research Scientists

Executive Summary

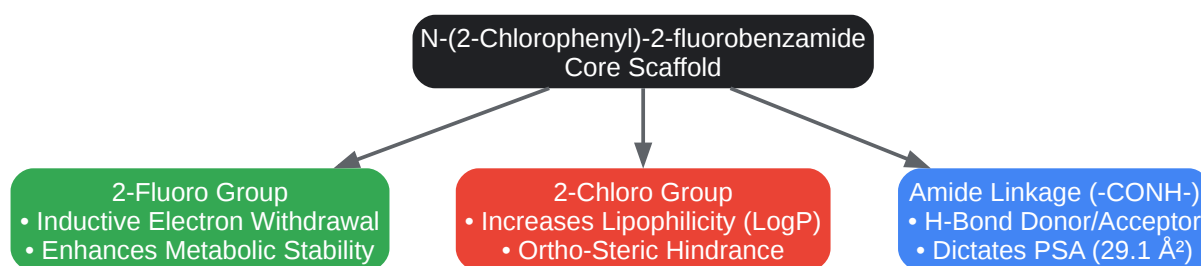
In the realm of medicinal chemistry and agrochemical development, halogenated benzamides serve as critical pharmacophores and synthetic intermediates. **N-(2-Chlorophenyl)-2-fluorobenzamide** (CAS: 1629-11-4) is a prime example of a sterically constrained, di-ortho-substituted amide. As a Senior Application Scientist, I approach the characterization of this molecule not merely as a list of static numbers, but as a dynamic interplay of electronic effects, steric hindrance, and thermodynamic behavior.

This whitepaper provides an in-depth analysis of the physicochemical properties of **N-(2-Chlorophenyl)-2-fluorobenzamide**. By understanding the causality behind its physical state—such as how its ortho-halogens disrupt crystal lattice packing—researchers can better predict its behavior in biological assays, formulation matrices, and downstream synthetic workflows.

Molecular Architecture & Structure-Property Relationships (SPR)

The structural identity of **N-(2-Chlorophenyl)-2-fluorobenzamide** is defined by a central amide linkage flanked by two halogenated aromatic rings. The presence of a fluorine atom at the 2-position of the benzoyl ring and a chlorine atom at the 2-position of the aniline ring creates significant steric bulk.

This dual ortho-substitution forces the aromatic rings out of coplanarity with the central amide bond. This non-planar conformation prevents tight intermolecular stacking, which directly causes the compound's relatively low melting point (76 °C) compared to unsubstituted benzanilide (163 °C). Furthermore, the highly electronegative fluorine acts as an inductive electron-withdrawing group, increasing the metabolic stability of the ring, while the lipophilic chlorine atom drives the compound's overall partition coefficient (LogP) higher, favoring lipid membrane permeation.



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Structure-Property Relationship (SPR) mapping of **N-(2-Chlorophenyl)-2-fluorobenzamide**.

Quantitative Physicochemical Data

The following table synthesizes the core physicochemical parameters of **N-(2-Chlorophenyl)-2-fluorobenzamide**. These metrics are essential for evaluating the compound against Lipinski's Rule of Five to determine its viability as an orally bioavailable drug candidate. The compound perfectly complies with these rules (MW < 500, LogP < 5, HBD < 5, HBA < 10).

Property	Value	Method / Source
Chemical Formula	C ₁₃ H ₉ ClFNO	Theoretical
Molecular Weight	249.67 g/mol	IUPAC Atomic Weights
CAS Registry Number	1629-11-4	[1]
Melting Point	76 °C	Experimental (DSC) [1]
Boiling Point	~282.0 ± 25.0 °C	Predicted / Computational [1]
Density	~1.353 ± 0.06 g/cm ³	Predicted / Computational [1]
LogP (Octanol/Water)	3.5 – 3.8	HPLC Method (OECD 117)[3]
Topological Polar Surface Area	29.1 Å ²	Computed Structural Analysis
Hydrogen Bond Donors (HBD)	1 (N-H)	Structural Analysis
Hydrogen Bond Acceptors (HBA)	2 (C=O, F)	Structural Analysis

Experimental Methodologies for Characterization

To ensure scientific integrity, empirical data must be derived from self-validating experimental systems. Below are the field-proven protocols used to accurately determine the thermodynamic and lipophilic profiles of this compound.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality & Rationale: Traditional capillary melting point apparatuses are subject to visual operator bias and cannot detect polymorphic transitions. DSC is employed here because it provides a self-validating thermodynamic profile; it measures the exact heat flow (Enthalpy of Fusion, ΔH_{fus}), ensuring that the recorded 76 °C melting point is a true thermodynamic event and not a decomposition artifact.

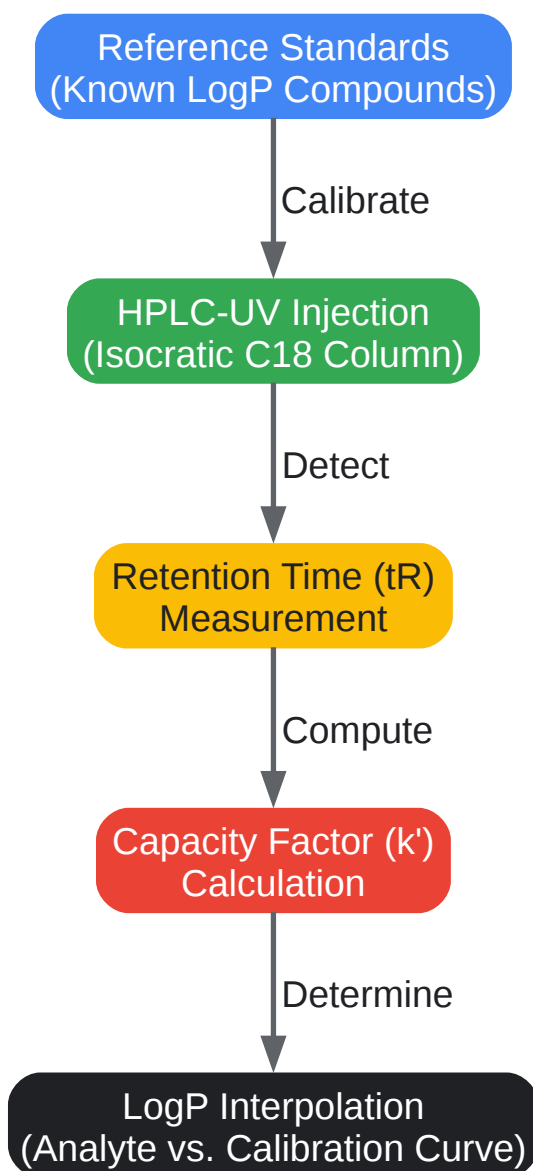
- **Instrument Calibration:** Calibrate the DSC instrument using an Indium standard (MP: 156.6 °C) to validate temperature accuracy and heat flow sensitivity.

- **Sample Preparation:** Accurately weigh 2.0 to 5.0 mg of **N-(2-Chlorophenyl)-2-fluorobenzamide** into a standard aluminum DSC pan. Crimp the lid tightly to ensure optimal thermal contact and prevent sublimation.
- **Thermal Method:** Equilibrate the sample at 25 °C. Initiate a linear heating ramp of 10 °C/min up to 120 °C under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.
- **Data Synthesis:** Analyze the resulting thermogram. The extrapolated onset temperature of the primary endothermic peak represents the true melting point (76 °C), while the area under the curve yields the enthalpy of fusion.

Protocol B: Lipophilicity (LogP) Determination via HPLC

Causality & Rationale: While the traditional Shake-Flask method is common, coupling lipophilicity testing with High-Performance Liquid Chromatography (HPLC) per [3] creates a self-validating system. HPLC separates the intact amide from potential hydrolysis degradation products (e.g., 2-chloroaniline), ensuring the LogP value strictly reflects the pure active pharmaceutical ingredient (API).

- **System Setup:** Equip the HPLC with a C18 reverse-phase column and a UV detector set to the compound's λ_{max} (typically ~254 nm).
- **Mobile Phase:** Prepare an isocratic mobile phase of Methanol/Water (70:30 v/v) buffered to pH 7.4 to ensure the amide remains entirely un-ionized.
- **Calibration Curve:** Inject a minimum of six reference standards with known LogP values (ranging from 2.0 to 5.0). Calculate the capacity factor (k') for each using the formula $k' = (t_R - t_0)/t_0$, where t_R is retention time and t_0 is the dead time (measured via an unretained compound like uracil).
- **Sample Analysis:** Inject the **N-(2-Chlorophenyl)-2-fluorobenzamide** sample. Measure its retention time and calculate its capacity factor.
- **Interpolation:** Plot $\log(k')$ versus the known LogP of the standards. Interpolate the LogP of the sample from this linear regression curve.



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Workflow for HPLC-based LogP determination, ensuring chromatographic validation of lipophilicity.

Implications for Formulation and Drug Development

The physicochemical profile of **N-(2-Chlorophenyl)-2-fluorobenzamide** dictates its handling in downstream applications.

- **Solubility Constraints:** With a LogP of ~ 3.6 and a low polar surface area (29.1 \AA^2), the compound is highly lipophilic and practically insoluble in water. Formulators must rely on co-

solvents (e.g., DMSO, PEG-400) or lipid-based nanocarriers for in vivo dosing.

- **Crystallization & Storage:** The low melting point (76 °C) indicates weak intermolecular lattice forces. While this can aid in dissolution kinetics compared to high-melting analogs, it also means the compound is susceptible to physical degradation or sintering if stored in high-temperature environments. Cold storage or controlled room temperature (CRT) is strictly advised.

References

- OECD iLibrary. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". Available at:[\[Link\]](#)
- National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 69912 (Analog Reference)". Available at:[\[Link\]](#)
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